2-(1-Piperazinyl)pyrimidine 2-(1-Piperazinyl)pyrimidine 1-(2-Pyrimidyl)piperazine is a N-arylpiperazine.
Brand Name: Vulcanchem
CAS No.: 20980-22-7
VCID: VC21338086
InChI: InChI=1S/C8H12N4/c1-2-10-8(11-3-1)12-6-4-9-5-7-12/h1-3,9H,4-7H2
SMILES: C1CN(CCN1)C2=NC=CC=N2
Molecular Formula: C8H12N4
Molecular Weight: 164.21 g/mol

2-(1-Piperazinyl)pyrimidine

CAS No.: 20980-22-7

VCID: VC21338086

Molecular Formula: C8H12N4

Molecular Weight: 164.21 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-(1-Piperazinyl)pyrimidine - 20980-22-7

Description

2-(1-Piperazinyl)pyrimidine, also known as 1-(2-Pyrimidyl)piperazine, is a chemical compound with the molecular formula C8H12N4 and a molecular weight of 164.21 g/mol . It is an antagonist of alpha2-adrenergic receptors and serves as an active metabolite of various azapirones, including buspirone . This compound is synthesized from buspirone by the cytochrome P450 isoform CYP3A4 in human liver microsomes .

Chemical Identifiers

PropertyValue
CAS Number20980-22-7
Molecular FormulaC8H12N4
Molecular Weight164.21 g/mol
InChI KeyMRBFGEHILMYPTF-UHFFFAOYSA-N
SMILESC1CN(CCN1)C2=NC=CC=N2
Melting Point31°C to 35°C
Boiling Point118°C to 120°C (2 mmHg)
Purity>98% to 99%

Solubility

2-(1-Piperazinyl)pyrimidine is soluble in various solvents, including DMF, DMSO, ethanol, and PBS (pH 7.2) at concentrations up to 10 mg/ml .

Alpha2-Adrenergic Receptor Antagonism

2-(1-Piperazinyl)pyrimidine acts as an antagonist of alpha2-adrenergic receptors, which are involved in various physiological processes, including blood pressure regulation and neurotransmitter release. Its pA2 value in rat brain synaptosomes is reported as 6.8 .

Anxiolytic Activity

This compound exhibits anxiolytic-like activity in rats, as demonstrated by increased drinking in the Vogel punished drinking task at doses ranging from 1 to 4 mg/kg . It also reduces the amplitude of electrically stimulated excitatory post-synaptic potentials (EPSPs) in the hippocampal CA1 region, an effect that can be blocked by the serotonin (5-HT) receptor subtype 5-HT1A antagonist spiroxatrine .

Other Activities

2-(1-Piperazinyl)pyrimidine has been shown to inhibit decreases in gastrointestinal transit induced by clonidine in rats, with an ED50 of 0.8 mg/kg . Additionally, derivatives of this compound have been explored for their potential antidepressant, anxiolytic, and antipsychotic activities .

Neurological Effects

Studies have indicated that compounds bearing the 1-(2-Pyrimidyl)piperazine moiety possess antidepressant, anxiolytic, and antipsychotic activity . Furthermore, 2-(1-Piperazinyl)pyrimidine has been investigated for its dopaminergic psychotherapeutic activity, including antipsychotic and antidepressant effects .

Synthesis and Derivatives

Novel derivatives of 2-(1-Piperazinyl)pyrimidine have been synthesized and screened for monoamine oxidase A and B inhibitory activity, showing potential as selective MAO-A inhibitors . These derivatives are part of ongoing research into the therapeutic applications of pyrimidine-based compounds.

Safety and Handling

2-(1-Piperazinyl)pyrimidine is classified as a hazardous substance with specific handling and storage requirements. It is sensitive to air and moisture, necessitating careful storage at -20°C . The compound is associated with several hazard phrases, including H225, H314, and H318, indicating flammability and potential harm to skin and eyes .

CAS No. 20980-22-7
Product Name 2-(1-Piperazinyl)pyrimidine
Molecular Formula C8H12N4
Molecular Weight 164.21 g/mol
IUPAC Name 2-piperazin-1-ylpyrimidine
Standard InChI InChI=1S/C8H12N4/c1-2-10-8(11-3-1)12-6-4-9-5-7-12/h1-3,9H,4-7H2
Standard InChIKey MRBFGEHILMYPTF-UHFFFAOYSA-N
SMILES C1CN(CCN1)C2=NC=CC=N2
Canonical SMILES C1CN(CCN1)C2=NC=CC=N2
Appearance colourless liquid
Melting Point 29 - 36 °C
Purity > 95%
Quantity Milligrams-Grams
Synonyms 1-(2-pyrimidinyl)piperazine
1-pyrimidinylpiperazine
MJ 13653
MJ-13653
PubChem Compound 88747
Last Modified Aug 15 2023

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